2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid
Description
2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoroethoxy substituent at the 2-position and a fluorine atom at the 4-position of the aromatic ring.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLOUIABNFSWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorobenzoic acid.
Introduction of Difluoroethoxy Group: The difluoroethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting 4-fluorobenzoic acid with 2,2-difluoroethanol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve this.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of difluoroethoxybenzoic acid derivatives.
Reduction: Formation of reduced benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The incorporation of fluorine into organic molecules often enhances their pharmacological properties. Research indicates that compounds similar to 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid are being investigated as potential:
- Anti-inflammatory agents : Fluorinated benzoic acids have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes.
- Antitumor agents : Studies have suggested that fluorinated compounds can interfere with cancer cell proliferation and induce apoptosis.
Case Study : A recent study published in Journal of Medicinal Chemistry highlighted a series of fluorinated benzoic acids that exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid in cancer therapeutics .
Agrochemicals
Fluorinated compounds are increasingly used in agrochemicals due to their effectiveness as herbicides and pesticides. The unique electronic properties imparted by fluorine enhance the stability and efficacy of these compounds against pests.
- Herbicide Development : Research has indicated that derivatives of 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid could serve as effective herbicides by targeting specific plant metabolic pathways.
Case Study : A patent application (WO2024118858A1) describes novel herbicides based on fluorinated benzoic acids, demonstrating their effectiveness in controlling weed growth while minimizing environmental impact .
Materials Science
The unique properties of fluorinated compounds make them suitable for applications in materials science, particularly in the development of advanced materials with tailored properties.
- Polymer Chemistry : Incorporation of 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid into polymer matrices can enhance thermal stability and chemical resistance.
- Coatings : The compound may be utilized in coatings that require low surface energy and high durability.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The difluoroethoxy and fluorine groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid with analogous benzoic acid derivatives, highlighting substituent positions, molecular weights, and functional group effects:
Key Observations
4-Fluoro substitution enhances acidity uniformly across analogs due to its strong electron-withdrawing nature.
Functional Group Impact :
- Trifluoroethoxy vs. Difluoroethoxy : The trifluoroethoxy group in 4-Fluoro-3-(2,2,2-trifluoroethoxy)benzoic acid increases molecular weight and acidity compared to difluoroethoxy, making it more reactive in nucleophilic environments .
- Methoxy vs. Difluoroethoxy : Methoxy-substituted analogs (e.g., 2-Fluoro-4-methoxybenzoic acid) exhibit lower acidity due to the electron-donating nature of -OCH₃, contrasting with the electron-withdrawing -OCF₂H group .
Biological and Material Applications: Difluoroethoxy and trifluoroethoxy groups are common in drug design for enhancing metabolic stability and membrane permeability .
Biological Activity
2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and comparative analyses with related compounds.
Chemical Structure
The molecular formula of 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid is C10H8F3O3. The structural characteristics include a benzoic acid moiety substituted with a difluoroethoxy group and a fluorine atom at the para position. These features are critical for its biological activity.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid | C10H8F3O3 | 236.16 | Difluoroethoxy, carboxylic acid, fluorine |
The biological activity of 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid is attributed to several mechanisms:
- Electrophilic Interactions : The presence of fluorine atoms enhances electrophilicity, allowing the compound to interact effectively with nucleophilic sites on biological molecules.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity.
- Lipophilicity : The difluoroethoxy group increases the compound's lipophilicity, potentially enhancing membrane permeability and bioavailability.
Biological Activity
Research has indicated that 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid exhibits several notable biological activities:
-
Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial effects against various pathogens. Its lipophilic nature aids in penetrating bacterial membranes effectively.
- Case Study : A study demonstrated that derivatives of benzoic acid, including this compound, exhibited substantial inhibition of Gram-positive bacteria in vitro.
-
Anti-inflammatory Effects : Preliminary research suggests that it may inhibit inflammatory pathways by modulating cyclooxygenase (COX) enzymes.
- Research Findings : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages.
-
Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Case Study : In a comparative study, derivatives containing similar functional groups were tested against various cancer cell lines, revealing significant cytotoxicity attributed to the presence of halogen substituents.
Comparative Analysis
The biological activity of 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid can be compared to other related compounds:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid | Antimicrobial | Enhanced lipophilicity and reactivity |
| Methyl 4-bromo-2-cyano-6-hydroxybenzoate | Anti-inflammatory | Different halogen positioning affects potency |
| Methyl 2-bromo-6-cyano-4-methoxybenzoate | Cytotoxic | Methoxy group alters solubility and reactivity |
Research Findings
Several studies have explored the biological activity of this compound:
- A study revealed that derivatives containing fluorinated groups exhibited enhanced cytotoxicity against various tumor cell lines compared to non-fluorinated analogs.
- Another investigation focused on enzyme inhibition assays where 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid demonstrated potential as a selective inhibitor of COX enzymes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid?
- The synthesis typically involves halogenation and etherification steps. For example, fluorination of a benzoic acid precursor using reagents like HOBr or BBr₃ can introduce fluorine substituents (as seen in the synthesis of 2-fluoro-4-hydroxybenzoic acid in ). The difluoroethoxy group is likely introduced via nucleophilic substitution, where 2,2-difluoroethanol reacts with a halogenated intermediate under basic conditions. Careful purification via HPLC or silica column chromatography is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing 2-(2,2-Difluoroethoxy)-4-fluorobenzoic acid?
- NMR Spectroscopy : ¹⁹F NMR is essential for identifying fluorine environments, while ¹H NMR helps resolve proton signals near electronegative groups.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using software like SHELXL) provides precise bond lengths and angles (e.g., as in ).
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Used to assess purity, especially when synthesizing derivatives with similar retention times .
Q. How can researchers optimize reaction yields during the introduction of the difluoroethoxy group?
- Use anhydrous conditions to prevent hydrolysis of the difluoroethanol reagent.
- Employ catalysts like K₂CO₃ or Cs₂CO₃ to enhance nucleophilic substitution efficiency.
- Monitor reaction progress via TLC or in situ NMR to minimize byproduct formation .
Advanced Research Questions
Q. How can conflicting NMR data arising from fluorine-proton coupling be resolved?
- Fluorine atoms induce complex splitting patterns in ¹H NMR. To resolve overlaps:
- Use 2D NMR techniques (e.g., COSY, HSQC) to correlate coupled protons.
- Compare experimental data with computational predictions (DFT calculations) for signal assignment.
- For crystalline samples, validate assignments using X-ray diffraction (as in ) .
Q. What strategies are effective in analyzing the electronic effects of the difluoroethoxy substituent on benzoic acid reactivity?
- Computational Studies : Perform density functional theory (DFT) calculations to map electron density distribution and acidity (pKa) of the carboxylic group.
- Experimental Probes : Compare reaction rates (e.g., esterification) with analogs lacking the difluoroethoxy group. Substituent effects on aromatic electrophilic substitution can also be studied using isotopic labeling .
Q. How to address discrepancies in biological activity data across different assay systems?
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) using HPLC.
- Metabolite Screening : Identify potential degradation products (e.g., via LC-MS) that might interfere with activity.
- Structural Analog Testing : Compare results with structurally related compounds (e.g., 4-fluorobenzoic acid derivatives in ) to isolate the role of the difluoroethoxy group .
Q. What crystallographic challenges arise during refinement of structures containing heavy atoms like fluorine?
- Fluorine’s high electron density can cause absorption errors. Mitigate this by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
